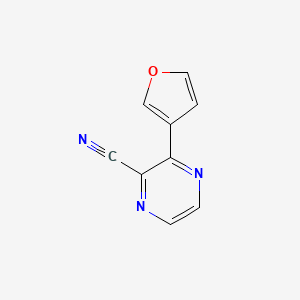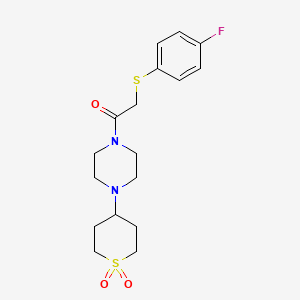
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone" is a complex molecule that appears to be related to various synthesized compounds involving piperazine and substituted phenyl groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves several key steps and reagents. For instance, electrochemical synthesis has been used to create arylthiobenzazoles by oxidizing 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Another approach is the Biginelli reaction, which has been employed to synthesize dihydropyrimidinone derivatives containing piperazine by reacting enaminones with urea and substituted benzaldehydes . Additionally, chalcones containing piperazine have been synthesized through Claisen-Schmidt condensation between 1-(4-piperazin-1-yl-phenyl)ethanone and various substituted benzaldehydes . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray crystallography, which confirmed the three-dimensional structure of an enaminone containing a morpholine moiety . In other studies, the molecular structure of benzoxazolinone derivatives was analyzed, revealing that the benzoxazolinone ring system is essentially planar and lies nearly perpendicular to the piperazine ring, which adopts an almost perfect chair conformation . These structural insights are valuable for understanding the conformation and orientation of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone leads to the formation of p-quinone imine, which participates in Michael addition reactions with nucleophiles . The Biginelli reaction used to synthesize dihydropyrimidinones is another example of a multi-component reaction that could be relevant to the compound . The antimicrobial evaluation of synthesized chalcones also indicates potential bioactivity, which could be an important aspect of the chemical reactions and applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and analytical techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize chalcones containing piperazine . The intermolecular interactions, such as C-H...O contacts, have been observed in the crystal structures of benzoxazolinone derivatives . These properties, including solubility, melting points, and stability, are crucial for understanding the behavior of the compound under different conditions.
Scientific Research Applications
Synthetic Methodologies and Characterization
- One-Pot Synthesis Techniques : Research has focused on the development of efficient one-pot synthesis methodologies for creating derivatives with piperazine moieties. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized through a simple and efficient method, demonstrating the compound's relevance in the synthesis of novel chemical entities (Bhat et al., 2018).
Biological and Pharmacological Investigations
Antimicrobial and Antifungal Activities : Compounds containing piperazine or substituted ethanone groups have been evaluated for their antimicrobial properties. Certain derivatives show potential against Gram-positive bacteria, such as Staphylococcus aureus, and fungal pathogens like Candida albicans, indicating the compound's role in developing new antimicrobial agents (Tomar et al., 2007).
Antitumor Activities : Several studies have explored the antitumor potential of derivatives, highlighting their effectiveness in inhibiting cancer cell growth and proliferation. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed promising anticancer activities, suggesting the compound's utility in developing novel antitumor agents (Yurttaş et al., 2014).
Structural and Mechanistic Insights
- Crystal Structure Analysis : The structural characterization of compounds containing piperazine derivatives has provided insights into their three-dimensional conformations and potential interactions with biological targets. For example, the crystal structure of certain derivatives has been elucidated, revealing the compound's conformation and potential binding mechanisms (Zhang et al., 2011).
properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S2/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQYSQAKOKRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

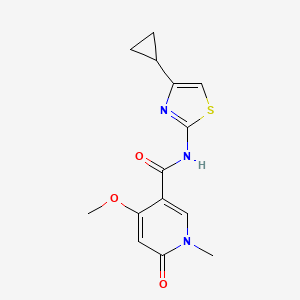
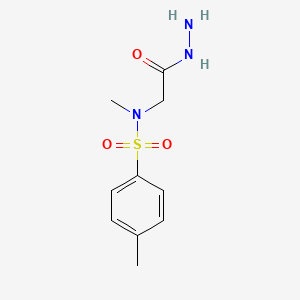
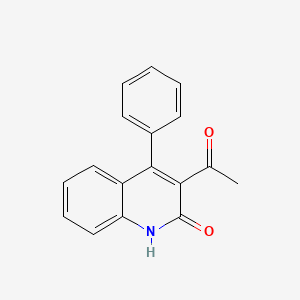
![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)
![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)
![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

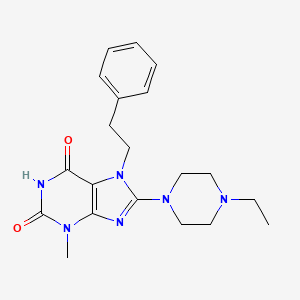
![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)
![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)
